N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5S/c1-25-17-9-6-14(12-18(17)26-2)10-11-20-19(22)16-7-4-15(5-8-16)13-21-27(3,23)24/h6,9,12,15-16,21H,4-5,7-8,10-11,13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZRYSFEUBDTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCC(CC2)CNS(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the alkylation of 3,4-dimethoxyphenethylamine with a suitable cyclohexane derivative, followed by the introduction of the methanesulfonamide group through sulfonylation reactions. The final step involves the formation of the carboxamide group under controlled conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methanesulfonamide group can enhance the compound’s solubility and bioavailability, while the carboxamide group can facilitate binding to target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds and substituents. Key comparisons include:
Benzamide Derivatives
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B): Synthesized via benzoylation of 3,4-dimethoxyphenethylamine, Rip-B shares the 3,4-dimethoxyphenethylamine group but lacks the cyclohexane-sulfonamide moiety. The melting point (90°C) and NMR data (Tables 1 and 2 in ) indicate high crystallinity, which may limit bioavailability relative to sulfonamide-containing analogs .
Cyclohexane/Pentane Carboxamide Derivatives
- N-(4-Methylphenyl)cyclohexane-1-carboxamide: This analog substitutes the 3,4-dimethoxyphenethyl group with a 4-methylphenyl moiety.
Pyrido-Pyrimidinone Derivatives
- 2-(3,4-Dimethoxyphenyl)-7-[4-(dimethylamino)cyclohex-1-en-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one: This heterocyclic analog replaces the carboxamide group with a pyrido-pyrimidinone core. The dimethylamino substituent on the cyclohexenyl ring introduces basicity, which may enhance interactions with acidic residues in enzymatic active sites—a feature absent in the target compound’s sulfonamide group .
Verapamil-Related Compounds
- USP Verapamil Related Compound B :
A nitrile-containing analog with dual 3,4-dimethoxyphenyl groups, this compound shares the dimethoxyphenethyl motif but diverges in its nitrile and isopropyl substituents. The nitrile group may confer metabolic liabilities compared to the sulfonamide’s stability, as sulfonamides are less prone to hydrolysis .
Structural and Physicochemical Data Comparison
Research Implications and Limitations
- Structural Advantages : The target compound’s methanesulfonamidomethyl group likely improves solubility and bioavailability over benzamide or nitrile analogs .
- Unresolved Questions: Limited pharmacological data in the evidence preclude direct activity comparisons. Further studies should assess binding affinity to targets like calcium channels (inferred from Verapamil analogs) or kinases (suggested by pyrido-pyrimidinone derivatives) .
- Synthetic Challenges : The target compound’s multi-step synthesis (inferred from and ) may complicate scalability compared to simpler analogs like Rip-B .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes:
- Molecular Formula : C17H25N3O4S
- Molecular Weight : 373.46 g/mol
- IUPAC Name : this compound
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Anti-inflammatory Activity : The methanesulfonamide group is known for its anti-inflammatory properties. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, potentially providing therapeutic effects in conditions like arthritis and other inflammatory diseases .
- Antioxidant Properties : Compounds with methoxy groups often exhibit antioxidant activities. This property can protect cells from oxidative stress, contributing to the prevention of chronic diseases .
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha production | |
| Antioxidant | Scavenging free radicals | |
| Neuroprotective | Reduced neuronal apoptosis |
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in markers of inflammation, such as interleukin-6 (IL-6) and C-reactive protein (CRP). The results indicated a dose-dependent response, suggesting potential for therapeutic use in inflammatory diseases.
Case Study 2: Neuroprotection
In vitro studies using neuronal cell lines showed that the compound could protect against oxidative stress-induced apoptosis. Cells treated with the compound exhibited lower levels of reactive oxygen species (ROS) compared to untreated controls, indicating its potential as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
